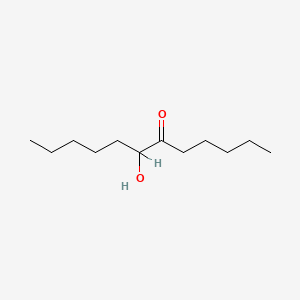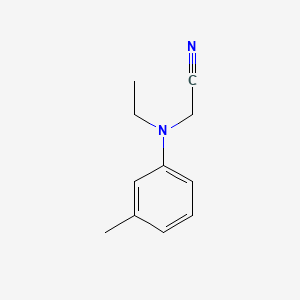
2,2-Bis(hydroxymethyl)butyl acrylate
Übersicht
Beschreibung
2,2-Bis(hydroxymethyl)butyl acrylate is an acrylate monomer containing two hydroxyl groups. It is known for its versatility in polymer science, particularly in the synthesis of polymers with pendant hydroxyl groups. This compound is used in various applications, including medical materials, adhesives, and coatings, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Bis(hydroxymethyl)butyl acrylate can be synthesized through the acidic hydrolysis of its monomer precursor, (5-ethyl-2,2-dimethyl-1,3-dioxane-5-yl)methyl acrylate. The precursor is prepared by esterification of 2,2-dimethyl-5-ethyl-5-hydroxymethyl-1,3-dioxane with acryloyl chloride . The hydrolysis reaction is typically carried out under acidic conditions to yield the desired acrylate monomer.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and hydrolysis processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The polymerization of this monomer can be achieved through reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for precise control over the molecular weight and polydispersity of the resulting polymer .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(hydroxymethyl)butyl acrylate undergoes various chemical reactions, including:
Polymerization: The monomer can be polymerized to form polymers with pendant hydroxyl groups.
Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters.
Hydrolysis: The ester bonds in the polymer can be hydrolyzed under acidic or basic conditions to release the monomer.
Common Reagents and Conditions
Polymerization: RAFT polymerization using 2-(ethylthiocarbonothioylthio)-2-methyl propanoic acid as the RAFT agent and 2,2′-azobis(isobutyronitrile) as the initiator.
Esterification: Carboxylic acids or their derivatives (e.g., acryloyl chloride) under acidic conditions.
Hydrolysis: Acidic or basic conditions to break ester bonds.
Major Products Formed
Polymerization: Polymers with pendant hydroxyl groups.
Esterification: Esters of this compound.
Hydrolysis: Release of the monomer and corresponding acids or alcohols.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(hydroxymethyl)butyl acrylate has numerous applications in scientific research:
Adhesives and Coatings: Utilized in the production of adhesives and coatings due to its ability to form strong bonds and provide durability.
Biomedical Applications: The hydroxyl groups in the polymer can be functionalized for specific biomedical applications, including drug delivery systems and tissue engineering.
Wirkmechanismus
The mechanism of action of 2,2-Bis(hydroxymethyl)butyl acrylate primarily involves its polymerization and subsequent functionalization. The hydroxyl groups in the monomer allow for further chemical modifications, enabling the creation of polymers with specific properties tailored for various applications. The molecular targets and pathways involved depend on the specific functional groups introduced during polymerization and post-polymerization modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylolpropane Triacrylate:
Poly(2-hydroxyethyl methacrylate): A polymer with one hydroxyl group per repeat unit, used in biomedical applications.
Poly(4-vinylphenol): Another polymer with hydroxyl functionalities, used in various industrial applications.
Uniqueness
2,2-Bis(hydroxymethyl)butyl acrylate is unique due to its two hydroxyl groups, which provide multiple sites for chemical modifications. This allows for the creation of highly functionalized polymers with specific properties tailored for advanced applications in medicine, adhesives, and coatings.
Eigenschaften
IUPAC Name |
2,2-bis(hydroxymethyl)butyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-8(12)13-7-9(4-2,5-10)6-11/h3,10-11H,1,4-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYENVBKSVVOOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220490 | |
| Record name | 2,2-Bis(hydroxymethyl)butyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7024-08-0 | |
| Record name | 2,2-Bis(hydroxymethyl)butyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7024-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Bis(hydroxymethyl)butyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007024080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Bis(hydroxymethyl)butyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis(hydroxymethyl)butyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[[2-methoxy-4-[3-methoxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B1619697.png)




![Dodecanoic acid;heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octanoic acid](/img/structure/B1619708.png)




